

Vincristine-d3-ester sulfate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Vincristine-d3-ester sulfate	
Cat. No.:	B15608160	Get Quote

CAS Number: 1217854-24-4

This technical guide provides an in-depth overview of **Vincristine-d3-ester sulfate**, a deuterated analog of the widely used chemotherapeutic agent, vincristine sulfate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, relevant experimental protocols, and key signaling pathways.

Introduction

Vincristine-d3-ester sulfate is the deuterium-labeled form of vincristine sulfate.[1] Stable heavy isotopes are incorporated into drug molecules primarily for use as internal standards in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of a drug. [2]

The unlabeled compound, vincristine sulfate, is a vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[4][5] It is a potent antineoplastic agent used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphomas, and several solid tumors.[5]

Physicochemical and Biological Properties



A summary of the key quantitative data for vincristine and its deuterated analog is presented in the table below.

Property	Value	Reference(s)
Vincristine-d3-ester sulfate CAS No.	1217854-24-4	[1]
Vincristine sulfate CAS No.	2068-78-2	[6]
Molecular Formula (Vincristine- d3-ester sulfate)	C46H55D3N4O14S	[1]
Molecular Weight (Vincristine- d3-ester sulfate)	926.05	[1]
Ki for Microtubule Binding (Vincristine sulfate)	85 nM	[1][2][3][7]
Vincristine in vitro GI50 (HeLa cells, 48h)	~10 nM	[8]
Vincristine in vitro GI50 (MCF-7 cells, 48h)	~30 nM	[8]
LC-MS/MS LLOQ for Vincristine in plasma	0.5 ng/mL - 2.5 ng/mL	[6][9]
Vincristine Terminal Half-life in humans	19 - 155 hours	[10]

Mechanism of Action

The primary mechanism of action for vincristine is the disruption of microtubule dynamics, which is crucial for cell division.[4][11] Vincristine binds to β -tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules.[4][5] This disruption of microtubule assembly leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[11] Consequently, cells are arrested in the metaphase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[11][12]



The induction of apoptosis by vincristine involves both the intrinsic and extrinsic pathways. Prolonged mitotic arrest can lead to the phosphorylation-mediated inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL.[13] This inactivation allows for the activation of pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial dysfunction and the activation of caspase-9 and caspase-3, key executioners of the apoptotic process.[13]

Experimental Protocols

Quantification of Vincristine in Plasma using LC-MS/MS with Vincristine-d3-ester sulfate as an Internal Standard

This protocol describes a general method for the quantification of vincristine in plasma, utilizing its deuterated form as an internal standard to ensure accuracy and precision.

Workflow for Vincristine Quantification in Plasma



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Caption: Workflow for the quantification of vincristine in plasma using LC-MS/MS.

Methodology:

- Sample Preparation:
 - To a plasma sample (e.g., 200 μL), add a known concentration of Vincristine-d3-ester sulfate as the internal standard.[14]
 - Perform protein precipitation by adding a solvent such as acetonitrile.
 - Vortex and centrifuge the sample to pellet the precipitated proteins.



- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.[15]
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an HPLC or UHPLC system coupled to a tandem mass spectrometer.
 - Chromatographic separation is typically achieved on a C18 or C8 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[6]
 [15]
 - The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
 - Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both vincristine and the deuterated internal standard.[6][9]
- Data Analysis:
 - Integrate the peak areas for both the analyte (vincristine) and the internal standard (Vincristine-d3-ester sulfate).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Quantify the concentration of vincristine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of vincristine.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Methodology:



Preparation:

- Reconstitute purified tubulin (e.g., bovine brain tubulin, >99% pure) in a G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing glycerol.[16][17]
- Prepare serial dilutions of the test compound (e.g., vincristine sulfate) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

Assay Performance:

- In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well.
- Add the test and control compounds at their respective concentrations.
- Monitor the change in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.[16]

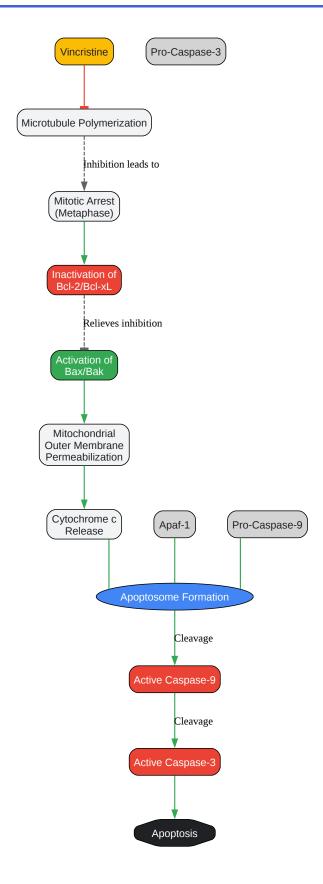
Data Analysis:

- Plot the absorbance at 340 nm versus time to generate polymerization curves.
- Inhibitors of tubulin polymerization, like vincristine, will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
- The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

Vincristine-Induced Intrinsic Apoptosis Pathway





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Caption: Simplified signaling pathway of vincristine-induced intrinsic apoptosis.



Conclusion

Vincristine-d3-ester sulfate is an essential tool for the accurate quantification of vincristine in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies. Understanding the mechanism of action of vincristine, particularly its effects on microtubule dynamics and the induction of apoptosis, provides a foundation for the rational design of new therapeutic strategies and combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer drug development.

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